![molecular formula C12H15ClO4 B14390271 Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol CAS No. 89414-49-3](/img/structure/B14390271.png)
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol is a complex organic compound that combines the properties of acetic acid with a substituted phenylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol typically involves multiple steps, starting with the preparation of the substituted phenylmethanol. This can be achieved through the chlorination of a suitable precursor, followed by methoxylation. The final step involves the esterification of the phenylmethanol derivative with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The use of high-purity reagents and solvents is crucial to obtain a product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chlorovinyl group to an ethyl group, altering the compound’s properties.
Substitution: The chlorine atom in the chlorovinyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 2-(1-chloroethenyl)-5-methoxybenzaldehyde or 2-(1-chloroethenyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(1-ethenyl)-5-methoxyphenylmethanol.
Substitution: Formation of 2-(1-hydroxyethenyl)-5-methoxyphenylmethanol or 2-(1-aminoethenyl)-5-methoxyphenylmethanol.
Aplicaciones Científicas De Investigación
Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol involves its interaction with various molecular targets. The compound’s reactive groups can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;[2-(1-bromoethenyl)-5-methoxyphenyl]methanol: Similar structure but with a bromine atom instead of chlorine.
Acetic acid;[2-(1-chloroethenyl)-5-ethoxyphenyl]methanol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of a chlorovinyl group and a methoxyphenylmethanol moiety in acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol provides distinct chemical reactivity and potential applications that are not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89414-49-3 |
|---|---|
Fórmula molecular |
C12H15ClO4 |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H11ClO2.C2H4O2/c1-7(11)10-4-3-9(13-2)5-8(10)6-12;1-2(3)4/h3-5,12H,1,6H2,2H3;1H3,(H,3,4) |
Clave InChI |
XFPLVCZPJBKGAT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.COC1=CC(=C(C=C1)C(=C)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
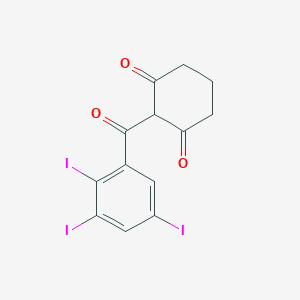
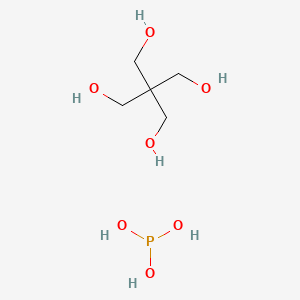
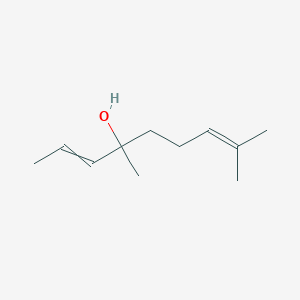
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
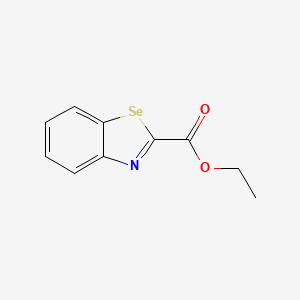

![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)

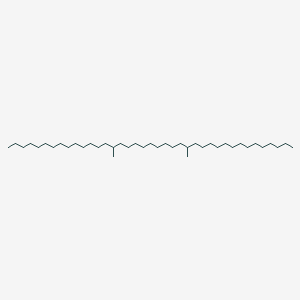
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)

![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
